molecular formula C18H27NO6 B11410176 4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

Cat. No.: B11410176
M. Wt: 353.4 g/mol
InChI Key: NZLBBWKRFWAHOK-NTCFCCFRSA-N
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Description

4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is a complex organic compound that combines a phenyl group with a glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps:

    Formation of the Phenyl Group: The phenyl group can be synthesized through Friedel-Crafts alkylation, where butan-2-yl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Glucopyranoside Formation: The glucopyranoside moiety is prepared by acetylation of glucose, followed by selective deacetylation to yield the desired 2-deoxy-beta-D-glucopyranoside.

    Coupling Reaction: The final step involves coupling the phenyl group with the glucopyranoside moiety through a glycosidic bond formation, typically using a glycosyl donor and an acceptor in the presence of a catalyst like silver triflate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenyl group can undergo oxidation reactions, forming phenolic derivatives.

    Reduction: The acetylamino group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The glucopyranoside moiety can undergo nucleophilic substitution reactions, particularly at the anomeric carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Thioglycosides or aminoglycosides.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of bioactive molecules.

    Biochemistry: As a probe to study glycosidic bond formation and cleavage.

    Industrial Chemistry: As a precursor for the synthesis of complex carbohydrates and glycosides used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors involved in carbohydrate metabolism. The glucopyranoside moiety could mimic natural substrates, while the phenyl group could enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(butan-2-yl)phenol: A simpler phenolic compound with similar structural features.

    2-(acetylamino)-2-deoxy-D-glucose: A related glucosamine derivative with similar glycosidic properties.

Uniqueness

4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is unique due to the combination of a phenyl group and a glucopyranoside moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-butan-2-ylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C18H27NO6/c1-4-10(2)12-5-7-13(8-6-12)24-18-15(19-11(3)21)17(23)16(22)14(9-20)25-18/h5-8,10,14-18,20,22-23H,4,9H2,1-3H3,(H,19,21)/t10?,14-,15-,16-,17-,18-/m1/s1

InChI Key

NZLBBWKRFWAHOK-NTCFCCFRSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C

Origin of Product

United States

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